2H,8H-1,7,4-Dithiazecine, hexahydro-4-methyl-
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Overview
Description
2H,8H-1,7,4-Dithiazecine, hexahydro-4-methyl- is a chemical compound with a molecular mass of 191.3598 daltons It is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Chemical Reactions Analysis
2H,8H-1,7,4-Dithiazecine, hexahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H,8H-1,7,4-Dithiazecine, hexahydro-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving sulfur and nitrogen metabolism.
Industry: It can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2H,8H-1,7,4-Dithiazecine, hexahydro-4-methyl- involves its interaction with molecular targets and pathways within biological systems.
Comparison with Similar Compounds
2H,8H-1,7,4-Dithiazecine, hexahydro-4-methyl- can be compared with other similar compounds, such as:
2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-1-methyl-: This compound has a similar ring structure but contains nitrogen atoms instead of sulfur.
Hexahydro-1H-xanthene-1,8(2H)-dione derivatives: These compounds have similar chemical properties and applications.
Properties
CAS No. |
796975-09-2 |
---|---|
Molecular Formula |
C8H17NS2 |
Molecular Weight |
191.4 g/mol |
IUPAC Name |
4-methyl-1,7,4-dithiazecane |
InChI |
InChI=1S/C8H17NS2/c1-9-3-7-10-5-2-6-11-8-4-9/h2-8H2,1H3 |
InChI Key |
CXKPAYQSQUJDBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCSCCCSCC1 |
Origin of Product |
United States |
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